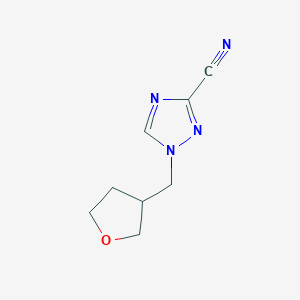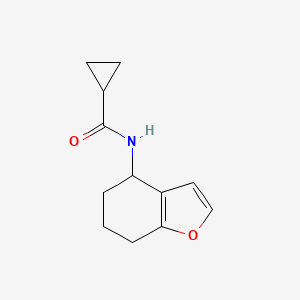
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods and has shown promising results in different scientific studies.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile varies depending on the application. In cancer research, it induces apoptosis by activating caspase-3 and inhibiting the activity of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. In diabetes research, it inhibits the activity of enzymes involved in glucose metabolism such as alpha-amylase and alpha-glucosidase, leading to a decrease in blood glucose levels. In Alzheimer's disease research, it inhibits the aggregation of amyloid beta peptide by binding to its hydrophobic residues.
Biochemical and Physiological Effects:
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has shown various biochemical and physiological effects in scientific studies. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation. In diabetes research, it has been shown to lower blood glucose levels. In Alzheimer's disease research, it has been shown to inhibit the aggregation of amyloid beta peptide. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile in lab experiments is its potential applications in various scientific fields. It has shown promising results in cancer, diabetes, and Alzheimer's disease research. Another advantage is its relatively simple synthesis method. However, one limitation is the low yield of the product depending on the synthesis method used. Another limitation is the need for further studies to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile. One direction is the optimization of the synthesis method to increase the yield of the product. Another direction is the study of its potential applications in other scientific fields such as cardiovascular diseases and infectious diseases. Further studies are also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds for various applications.
Synthesis Methods
The synthesis of 1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has been achieved using different methods. One of the most common methods is the reaction between oxolan-3-ylmethylamine and 3-azidopropionitrile in the presence of a catalyst such as copper (II) sulfate pentahydrate. Another method involves the reaction between oxolan-3-ylmethylamine and ethyl cyanoacetate in the presence of a base such as potassium carbonate. The yield of the product varies depending on the method used.
Scientific Research Applications
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile has been studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes research, it has been shown to lower blood glucose levels by inhibiting the activity of enzymes involved in glucose metabolism. In Alzheimer's disease research, it has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of the disease.
properties
IUPAC Name |
1-(oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-3-8-10-6-12(11-8)4-7-1-2-13-5-7/h6-7H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPZNUIFCXJWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-ylmethyl)-1,2,4-triazole-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)




![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
